molecular formula C34H26Br4N4O8 B10852773 Bastadin 7

Bastadin 7

Cat. No.: B10852773
M. Wt: 938.2 g/mol
InChI Key: ZDBNBLMYAGHTJD-HIHPLZGUSA-N
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Description

Bastadin 7 is a naturally occurring compound isolated from marine sponges, specifically from the genus IanthellaThese compounds are known for their unique macrocyclic structures and significant biological activities, including antimicrobial and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bastadins, including Bastadin 7, involves complex multi-step processes. One common method is the oxidative coupling of phenolic compounds. The retrosynthetic analysis of bastadins typically involves the disconnection of macrocyclic structures into simpler precursors, such as diamines and dicarboxylic acids . The key steps include:

    Oxidative Coupling: Phenolic compounds undergo oxidative coupling to form the macrocyclic structure.

    Amide Bond Formation: The formation of amide bonds between the precursors to complete the macrocycle.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the limited availability of natural sources. advancements in synthetic chemistry have made it possible to produce bastadins in the laboratory setting, albeit with low yields and high costs .

Chemical Reactions Analysis

Types of Reactions

Bastadin 7 undergoes various chemical reactions, including:

    Oxidation: Phenolic groups in this compound can be oxidized to quinones.

    Reduction: Reduction of quinones back to phenols.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones and substituted phenols .

Scientific Research Applications

Bastadin 7 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrocyclic synthesis and oxidative coupling reactions.

    Biology: Investigated for its role in inhibiting angiogenesis and cell proliferation.

    Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer properties.

    Industry: Explored for its antimicrobial properties in developing new antibiotics

Mechanism of Action

The mechanism of action of Bastadin 7 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of endothelial cells by interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bastadin 7

This compound is unique due to its specific macrocyclic structure and its potent inhibitory effects on endothelial cell proliferation. Its ability to interfere with the VEGF signaling pathway distinguishes it from other bastadins, making it a promising candidate for anti-cancer therapy .

Properties

Molecular Formula

C34H26Br4N4O8

Molecular Weight

938.2 g/mol

IUPAC Name

(12E,25E,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

InChI

InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25+,42-26+

InChI Key

ZDBNBLMYAGHTJD-HIHPLZGUSA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Origin of Product

United States

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